4-Fluoro-N-hydroxy-3-(trifluoromethyl)benzimidoyl Chloride
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Overview
Description
4-Fluoro-N-hydroxy-3-(trifluoromethyl)benzimidoyl Chloride is a chemical compound with the molecular formula C8H4ClF4NO. It is known for its unique structure, which includes a trifluoromethyl group and a hydroxy group attached to a benzimidoyl chloride core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-hydroxy-3-(trifluoromethyl)benzimidoyl Chloride typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzoyl chloride with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4-Fluoro-3-(trifluoromethyl)benzoyl chloride+Hydroxylamine→4-Fluoro-N-hydroxy-3-(trifluoromethyl)benzimidoyl Chloride
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-hydroxy-3-(trifluoromethyl)benzimidoyl Chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-Fluoro-N-hydroxy-3-(trifluoromethyl)benzimidoyl Chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Fluoro-N-hydroxy-3-(trifluoromethyl)benzimidoyl Chloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and hydroxy group play crucial roles in its reactivity and biological activity. The compound may inhibit specific enzymes or interact with cellular receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl Chloride
- 4-Fluoro-3-(trifluoromethyl)benzoic acid
- 4-Hydroxy-3-(trifluoromethyl)benzonitrile
Uniqueness
4-Fluoro-N-hydroxy-3-(trifluoromethyl)benzimidoyl Chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H4ClF4NO |
---|---|
Molecular Weight |
241.57 g/mol |
IUPAC Name |
4-fluoro-N-hydroxy-3-(trifluoromethyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H4ClF4NO/c9-7(14-15)4-1-2-6(10)5(3-4)8(11,12)13/h1-3,15H |
InChI Key |
MBULKZQITGGLDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)Cl)C(F)(F)F)F |
Origin of Product |
United States |
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